3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole is a synthetic organic compound characterized by the presence of two methoxyphenyl groups attached to a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic anhydride, to yield the desired dihydroisoxazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of new functional groups at the methoxy positions.
Scientific Research Applications
3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 1,3-bis(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole is unique due to its dihydroisoxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
20821-99-2 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NO3/c1-19-14-7-3-12(4-8-14)16-11-17(21-18-16)13-5-9-15(20-2)10-6-13/h3-10,17H,11H2,1-2H3 |
InChI Key |
DIMSUUHVHWLUDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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